Technical Guide: Molecular Structure and Properties of 1-(2-Bromophenyl)propan-2-ol
Technical Guide: Molecular Structure and Properties of 1-(2-Bromophenyl)propan-2-ol
Executive Summary
1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a chiral secondary alcohol and a critical intermediate in the synthesis of halogenated phenethylamines. Structurally, it consists of a propyl chain substituted at the 1-position with an ortho-bromophenyl group and at the 2-position with a hydroxyl moiety.
This guide provides an in-depth technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and spectroscopic characteristics. It is designed for researchers in organic chemistry and forensic science, distinguishing this specific isomer from its tertiary alcohol regioisomer, 2-(2-bromophenyl)propan-2-ol (CAS: 7073-69-0), a common source of analytical confusion.
Molecular Architecture & Stereochemistry
The molecule features a 2-hydroxypropyl chain attached to a benzene ring. The presence of a bromine atom at the ortho position (C2 on the ring) introduces significant steric bulk and electronic effects that distinguish it from its para and meta isomers.
Stereochemical Configuration
The C2 carbon of the propyl chain is a chiral center, resulting in two enantiomers:
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(S)-1-(2-Bromophenyl)propan-2-ol [1]
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(R)-1-(2-Bromophenyl)propan-2-ol
Standard reductive synthesis from the corresponding ketone (1-(2-bromophenyl)propan-2-one) using achiral reducing agents (e.g., NaBH₄) yields a racemic mixture (±). Enantioselective synthesis requires chiral catalysts or enzymatic reduction.
The Ortho-Effect
The ortho-bromo substituent exerts a "field effect" and steric hindrance that influences the conformation of the propyl chain. Unlike the para-isomer, where the chain has free rotation, the ortho-bromo group restricts rotation around the benzylic bond, potentially favoring conformers where the bulky bromine and the alkyl chain minimize steric clash. This has observable consequences in NMR splitting patterns due to non-equivalence of the benzylic protons.
Physicochemical Profile
The following data summarizes the core physical properties of 1-(2-Bromophenyl)propan-2-ol.
| Property | Value | Notes |
| CAS Number | 210408-48-3 | Distinct from tertiary isomer 7073-69-0 |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | Monoisotopic Mass: 213.999 |
| Physical State | Viscous Liquid / Oil | Colorless to pale yellow |
| Boiling Point | ~115–120 °C @ 1 mmHg | Estimated based on para-isomer trends |
| Solubility | Soluble in MeOH, DCM, Et₂O | Insoluble in water |
| LogP | ~2.3–2.5 | Lipophilic |
| H-Bond Donors | 1 | (Hydroxyl group) |
| H-Bond Acceptors | 1 | (Oxygen atom) |
Synthetic Pathways & Mechanism
The primary synthetic route involves the reduction of 1-(2-bromophenyl)propan-2-one (also known as ortho-bromo P2P). This ketone is typically reduced using Sodium Borohydride (NaBH₄) in methanol. This method is preferred over Lithium Aluminum Hydride (LiAlH₄) due to chemoselectivity; NaBH₄ reduces the ketone without dehalogenating the aromatic ring.
Experimental Protocol (Standard Reduction)
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Precursor: 1-(2-Bromophenyl)propan-2-one (1.0 eq)
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Reagent: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)
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Solvent: Methanol (anhydrous preferred)
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Temperature: 0 °C to Room Temperature
Procedure:
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Dissolve the ketone in methanol and cool to 0 °C in an ice bath.
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Add NaBH₄ portion-wise to control hydrogen evolution.
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Allow the mixture to warm to room temperature and stir for 1–2 hours.
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Quench: Slowly add dilute HCl or water to decompose excess borate esters.
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Extraction: Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Reaction Mechanism Visualization
The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, pushing electrons to the oxygen. The resulting alkoxide is protonated by the solvent (methanol) or during the acid workup to form the alcohol.
Caption: Nucleophilic addition of hydride to the ketone carbonyl group followed by protonation.
Analytical Characterization
Validating the identity of 1-(2-Bromophenyl)propan-2-ol requires distinguishing it from its isomers. The following spectral data provides the "fingerprint" for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-substitution creates a unique splitting pattern in the aromatic region and influences the benzylic protons.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.55 (d, 1H): Aromatic proton at C3 (adjacent to Br), most deshielded.
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δ 7.10 – 7.30 (m, 3H): Remaining aromatic protons.
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δ 3.95 – 4.05 (m, 1H): Methine proton (CH -OH). Exhibits multiplet splitting due to coupling with the methyl group and the non-equivalent benzylic protons.
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δ 2.95 (dd, 1H) & 2.75 (dd, 1H): Benzylic methylene (CH₂ ). These protons are diastereotopic due to the adjacent chiral center, appearing as two doublets of doublets (ABX system).
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δ 1.25 (d, 3H): Methyl group (CH₃ ). Typical doublet (
Hz). -
δ ~2.0 (br s, 1H): Hydroxyl proton (exchangeable).
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Mass Spectrometry (GC-MS)
In Electron Impact (EI) ionization (70 eV), secondary alcohols undergo characteristic alpha-cleavage .
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Molecular Ion [M]⁺: m/z 214 and 216 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes). Often weak or absent.
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Base Peak (m/z 45): The cleavage of the bond between the benzylic carbon and the hydroxymethine carbon yields the hydroxyethyl fragment [CH₃CH=OH]⁺ (m/z 45). This is diagnostic for 2-alkanols.
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Benzylic Fragment (m/z 169/171): The ortho-bromobenzyl cation [C₇H₆Br]⁺.
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Tropylium Ion (m/z 90): Loss of Br from the benzyl fragment (169 - 79 = 90).
Caption: Primary fragmentation pathways in EI-MS showing the dominant alpha-cleavage mechanism.
Pharmacological & Forensic Context
While 1-(2-Bromophenyl)propan-2-ol is primarily a chemical intermediate, its structural relationship to psychoactive substances necessitates careful handling and regulation awareness.
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Precursor Status: It is the direct precursor to 2-Bromoamphetamine (2-BA) via the Ritter reaction or conversion to the alkyl halide followed by amination. 2-BA is a research chemical investigated for its serotonin and norepinephrine releasing properties.
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Forensic Marker: In forensic analysis of seized clandestine laboratories, the presence of this alcohol indicates the use of the "reductive amination" pathway (if found with amine sources) or the production of halogenated analogs. It is a specific marker for the ortho-substituted series, differentiating it from the more common methamphetamine precursors.
References
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PubChem. 1-bromo-2-phenylpropan-2-ol (Isomer Distinction). National Library of Medicine. Available at: [Link]
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Chemguide. Reduction of Aldehydes and Ketones using NaBH4. Available at: [Link]
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SpectraBase. Mass Spectrum of Phenyl-2-propanol Derivatives. Wiley Science Solutions. Available at: [Link]
